3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE
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Overview
Description
3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE is a chemical compound with the molecular formula C3H7N2O·HCl It is used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE typically involves the reaction of hydroxylamine hydrochloride with acrylonitrile. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2OH⋅HCl+CH2=CHCN→NH2OCH2CH2CN⋅HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy compounds.
Scientific Research Applications
3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-AMINOOXY)-PROPANYLNITRILE HYDROCHLORIDE involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in biological molecules, inhibiting enzyme activity. This interaction is crucial in its role as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropanenitrile: Similar structure but lacks the aminooxy group.
Hydroxylamine hydrochloride: Contains the hydroxylamine group but lacks the nitrile group.
Properties
IUPAC Name |
3-aminooxypropanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-2-1-3-6-5;/h1,3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDLVZNHQFOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646613 |
Source
|
Record name | 3-(Aminooxy)propanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-74-1 |
Source
|
Record name | 3-(Aminooxy)propanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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